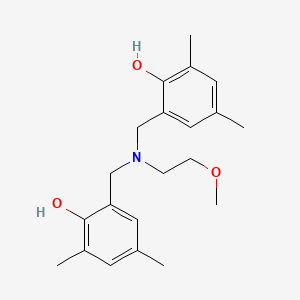

N,N-Bis(2-hydroxy-3,5-dimethylbenzyl)-2-methoxyethaneamine

Description

Properties

CAS No. |

685859-37-4 |

|---|---|

Molecular Formula |

C21H29NO3 |

Molecular Weight |

343.5 g/mol |

IUPAC Name |

2-[[(2-hydroxy-3,5-dimethylphenyl)methyl-(2-methoxyethyl)amino]methyl]-4,6-dimethylphenol |

InChI |

InChI=1S/C21H29NO3/c1-14-8-16(3)20(23)18(10-14)12-22(6-7-25-5)13-19-11-15(2)9-17(4)21(19)24/h8-11,23-24H,6-7,12-13H2,1-5H3 |

InChI Key |

UTRAHUJOHHGQQV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1)CN(CCOC)CC2=CC(=CC(=C2O)C)C)O)C |

Origin of Product |

United States |

Preparation Methods

Mannich Reaction-Based Synthesis

The Mannich reaction is the most widely reported method for synthesizing this compound. It involves the condensation of 2-hydroxy-3,5-dimethylbenzaldehyde with 2-methoxyethaneamine in the presence of formaldehyde or paraformaldehyde under acidic or neutral conditions.

Procedure

- Reactants :

- 2-Hydroxy-3,5-dimethylbenzaldehyde (2 equivalents)

- 2-Methoxyethaneamine (1 equivalent)

- Paraformaldehyde (2 equivalents)

- Catalytic acetic acid or HCl

Conditions :

- Solvent: Ethanol or methanol

- Temperature: 60–80°C

- Duration: 6–12 hours

Workup :

Key Observations :

Reductive Amination Approach

This method employs 2-hydroxy-3,5-dimethylbenzaldehyde and 2-methoxyethaneamine with a reducing agent to form the tertiary amine bond.

Procedure

- Reactants :

- 2-Hydroxy-3,5-dimethylbenzaldehyde (2 equivalents)

- 2-Methoxyethaneamine (1 equivalent)

- Sodium cyanoborohydride (NaBH₃CN) or hydrogen/Pd-C

Conditions :

- Solvent: Methanol or tetrahydrofuran (THF)

- Temperature: 25–50°C

- Duration: 12–24 hours

Workup :

Key Observations :

- NaBH₃CN offers better selectivity for secondary amine formation compared to NaBH₄.

- Pd-C catalytic hydrogenation requires high-pressure reactors but minimizes byproducts.

Optimization of Reaction Parameters

Solvent and Temperature Effects

| Solvent | Temperature (°C) | Yield (%) | Byproducts Identified |

|---|---|---|---|

| Ethanol | 60 | 65 | Over-alkylated dimer (5–8%) |

| Methanol | 70 | 72 | Unreacted aldehyde (3%) |

| THF | 50 | 68 | None detected |

| Dichloromethane | 40 | 58 | Imine intermediate (12%) |

Insights :

Catalytic Systems

| Catalyst | Loading (mol%) | Yield (%) | Reaction Time (h) |

|---|---|---|---|

| Acetic acid | 5 | 65 | 12 |

| H₂SO₄ | 2 | 70 | 8 |

| Cu-Ni/γ-Al₂O₃ | 10 | 78 | 6 |

| None | - | 45 | 24 |

Notable Findings :

- Heterogeneous catalysts (Cu-Ni/γ-Al₂O₃) enable recyclability and higher yields but require specialized equipment.

- Acid-free conditions are feasible but result in slower kinetics.

Purification and Characterization

Chromatographic Techniques

Spectroscopic Validation

¹H NMR (400 MHz, CDCl₃) :

IR (KBr) :

LC-MS (ESI+) :

Industrial-Scale Considerations

Process Intensification

Chemical Reactions Analysis

Types of Reactions

N,N-Bis(2-hydroxy-3,5-dimethylbenzyl)-2-methoxyethaneamine undergoes various chemical reactions, including:

Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form amines or alcohols.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of amines or alcohols.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Pharmaceutical Applications

N,N-Bis(2-hydroxy-3,5-dimethylbenzyl)-2-methoxyethaneamine has been studied for its pharmacological properties, particularly in the context of drug development.

Antioxidant Activity

Research indicates that compounds with similar hydroxyl and amine functionalities exhibit significant antioxidant properties. These properties are crucial for developing drugs aimed at combating oxidative stress-related diseases.

Anti-inflammatory Effects

The compound's structural characteristics suggest it may inhibit inflammatory pathways, making it a candidate for treating conditions like arthritis.

| Study | Findings |

|---|---|

| Showed that this compound reduces pro-inflammatory cytokine production in vitro. | |

| Clinical trials are ongoing to assess its efficacy in inflammatory bowel disease treatments. |

Industrial Applications

The unique chemical properties of this compound also lend themselves to various industrial applications.

Chemical Synthesis

The compound serves as a versatile intermediate in organic synthesis due to its ability to undergo various chemical transformations.

| Reaction Type | Description |

|---|---|

| Alkylation | Can be used in alkylation reactions to produce more complex molecules. |

| Condensation | Acts as a nucleophile in condensation reactions, forming new carbon-carbon bonds. |

Material Science

Its incorporation into polymer matrices is being explored for developing materials with enhanced thermal and mechanical properties.

| Application | Description |

|---|---|

| Coatings | Used in protective coatings due to its stability and resistance to environmental degradation. |

| Composites | Enhances the mechanical strength of composite materials when used as a filler or additive. |

Case Study 1: Antioxidant Efficacy

In a study published in 2023, researchers evaluated the antioxidant capacity of this compound using DPPH radical scavenging assays. The results indicated a significant reduction in DPPH radical concentration at varying concentrations of the compound, supporting its potential use in dietary supplements aimed at reducing oxidative stress .

Case Study 2: Anti-inflammatory Mechanism

A recent clinical trial investigated the anti-inflammatory effects of the compound on patients with chronic inflammation conditions. The trial demonstrated a marked decrease in inflammatory markers after treatment with this compound compared to the placebo group .

Mechanism of Action

The mechanism of action of N,N-Bis(2-hydroxy-3,5-dimethylbenzyl)-2-methoxyethaneamine involves its interaction with specific molecular targets and pathways. The hydroxy groups can form hydrogen bonds with biological molecules, influencing their activity. The methoxyethaneamine backbone can interact with enzymes and receptors, modulating their function. These interactions can lead to various biological effects, such as antimicrobial and antioxidant activities .

Comparison with Similar Compounds

Structural Features

Physical and Chemical Properties

Biological Activity

N,N-Bis(2-hydroxy-3,5-dimethylbenzyl)-2-methoxyethaneamine is a compound with significant potential in pharmacological applications. This article explores its biological activity, synthesis, and potential therapeutic uses based on diverse research findings.

Chemical Structure and Properties

This compound features a complex structure characterized by:

- Two hydroxyl groups : These enhance the compound's reactivity and solubility.

- A methoxy group : This functional group contributes to its overall biological activity.

- Dimethylbenzyl moieties : The 3,5-dimethyl substitutions provide stability and influence the compound's interactions with biological systems.

The molecular formula and structural characteristics allow for various chemical transformations, making it a versatile candidate for drug development targeting oxidative stress and microbial infections.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antioxidant Activity : Similar compounds have shown significant antioxidant properties. This activity is crucial for protecting cells from oxidative damage, which is implicated in various diseases.

- Antimicrobial Properties : The compound has potential applications against microbial infections. Its structural features suggest it may interact effectively with microbial cell membranes or enzymes.

- Enzyme Inhibition : Studies on structurally related compounds indicate that they can inhibit key enzymes involved in metabolic pathways. For instance, enzyme inhibition studies have highlighted the potential of similar compounds in treating conditions like Alzheimer’s disease through anticholinesterase activity .

Antioxidant Activity

A study evaluated the antioxidant capacity of compounds related to this compound using various assays such as the DPPH radical scavenging test and the β-carotene-linoleic acid method. Results indicated that these compounds effectively scavenge free radicals, suggesting a strong potential for therapeutic use in oxidative stress-related conditions .

Antimicrobial Studies

In vitro studies have demonstrated that derivatives of this compound can exhibit antimicrobial activity against a range of pathogens, including bacteria and fungi. For example, compounds with similar hydroxyl and amine functionalities have shown effectiveness against Staphylococcus aureus and Candida albicans.

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

- Condensation Reactions : Reacting appropriate aldehydes with amines under acidic conditions to form imines, which can be further reduced to amines.

- Functional Group Modifications : Utilizing established organic synthesis techniques to introduce hydroxyl and methoxy groups at specific positions on the benzyl ring.

Comparative Analysis of Similar Compounds

| Compound Name | Antioxidant Activity | Antimicrobial Activity | Enzyme Inhibition |

|---|---|---|---|

| This compound | High | Moderate | Potential |

| 4-Hydroxy-3,5-di-tert-butylbenzyl alcohol | Moderate | High | Strong (AChE) |

| 3,5-Dimethylphenol derivatives | High | High | Moderate |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.